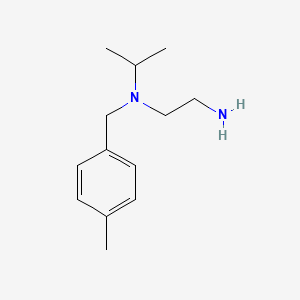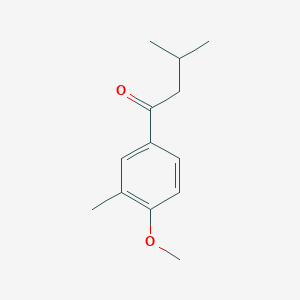
N*1*-Isopropyl-N*1*-(4-methyl-benzyl)-ethane-1,2-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N*1*-Isopropyl-N*1*-(4-methyl-benzyl)-ethane-1,2-diamine: is an organic compound that belongs to the class of diamines It is characterized by the presence of an isopropyl group and a 4-methylbenzyl group attached to the nitrogen atoms of an ethane-1,2-diamine backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N*1*-Isopropyl-N*1*-(4-methyl-benzyl)-ethane-1,2-diamine typically involves the reaction of ethane-1,2-diamine with isopropyl bromide and 4-methylbenzyl chloride. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reactions. The reaction conditions include:
Temperature: Typically around 50-70°C
Solvent: Commonly used solvents include ethanol or methanol
Reaction Time: Several hours to ensure complete reaction
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as distillation and recrystallization, ensures the production of high-purity compounds.
Analyse Des Réactions Chimiques
Types of Reactions: N*1*-Isopropyl-N*1*-(4-methyl-benzyl)-ethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions can convert the compound into secondary amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the benzyl or isopropyl moieties.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Halogenating agents, such as thionyl chloride (SOCl2), are used for substitution reactions.
Major Products:
Oxidation Products: Amine oxides
Reduction Products: Secondary amines
Substitution Products: Halogenated derivatives
Applications De Recherche Scientifique
Chemistry: N*1*-Isopropyl-N*1*-(4-methyl-benzyl)-ethane-1,2-diamine is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in the preparation of ligands for coordination chemistry.
Biology: In biological research, this compound is studied for its potential as a pharmacophore. It may exhibit biological activity, such as antimicrobial or anticancer properties, making it a candidate for drug development.
Medicine: The compound’s potential therapeutic applications are explored in medicinal chemistry. It may be investigated for its ability to interact with specific biological targets, such as enzymes or receptors, to modulate physiological processes.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals. It may be employed as an intermediate in the synthesis of agrochemicals, dyes, and polymers.
Mécanisme D'action
The mechanism of action of N*1*-Isopropyl-N*1*-(4-methyl-benzyl)-ethane-1,2-diamine involves its interaction with molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity or altering its function. The specific pathways involved depend on the biological context and the nature of the target.
Comparaison Avec Des Composés Similaires
- N1-Isopropyl-N1-(4-methoxybenzyl)ethane-1,2-diamine
- N1-Isopropyl-N1-(4-chlorobenzyl)ethane-1,2-diamine
- N1-Isopropyl-N1-(4-fluorobenzyl)ethane-1,2-diamine
Comparison: N*1*-Isopropyl-N*1*-(4-methyl-benzyl)-ethane-1,2-diamine is unique due to the presence of the 4-methylbenzyl group, which may impart distinct chemical and biological properties compared to its analogs. For example, the 4-methoxybenzyl analog may exhibit different reactivity and biological activity due to the electron-donating methoxy group. Similarly, the 4-chloro and 4-fluoro analogs may have altered properties due to the presence of halogen atoms.
Propriétés
IUPAC Name |
N'-[(4-methylphenyl)methyl]-N'-propan-2-ylethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2/c1-11(2)15(9-8-14)10-13-6-4-12(3)5-7-13/h4-7,11H,8-10,14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKDJTEZCXJQMRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN(CCN)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![2-[Ethyl-[(2-methylphenyl)methyl]azaniumyl]acetate](/img/structure/B7846081.png)
![2-[Ethyl-[(2-fluorophenyl)methyl]azaniumyl]acetate](/img/structure/B7846086.png)
![2-[(2-Chlorophenyl)methyl-methylazaniumyl]acetate](/img/structure/B7846092.png)


